Ilexsaponin A

Catalog No.
S1785303
CAS No.
108524-93-2
M.F
C36H56O11
M. Wt
664.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilexsaponin A

CAS Number

108524-93-2

Product Name

Ilexsaponin A

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

InChI

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1

InChI Key

AWFZJSUJFSUBQU-MOJLLMCOSA-N

SMILES

Array

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Ilexsaponin A1 has been reported in Ilex pubescens and Mussaenda pubescens with data available.
extract from the leaves of the plant

Ilexsaponin A (also known as Ilexsaponin A1, CAS 108524-93-2) is a high-purity ursane-type triterpenoid saponin primarily isolated from Ilex pubescens. As a critical analytical reference standard and bioactive compound, it features a complex glycosidic structure (C36H56O11) that dictates its unique pharmacokinetic and physicochemical properties . In industrial and advanced laboratory settings, Ilexsaponin A is procured not merely as a botanical marker, but as a highly specific modulator of bile acid metabolism, a substrate for gut-microbiota biotransformation, and a benchmark compound for evaluating P-glycoprotein (P-gp) efflux and pinocytosis-dependent intestinal absorption [1]. Its well-characterized metabolic profile makes it an essential baseline material for formulation scientists and pharmacologists developing targeted delivery systems or investigating metabolic-associated fatty liver disease (MAFLD).

Substituting Ilexsaponin A with crude Ilex extracts or its aglycone counterpart, Ilexgenin A, introduces severe reproducibility and pharmacokinetic errors in downstream applications. Ilexsaponin A is a glycoside that relies heavily on pinocytosis for intestinal transport and is subject to active P-glycoprotein (P-gp) efflux, whereas Ilexgenin A exhibits a markedly different, less endocytosis-dependent absorption profile[1]. Furthermore, Ilexsaponin A functions as a prodrug-like precursor that requires specific beta-glucosidase activity from the intestinal flora for biotransformation into Ilexgenin A [2]. Utilizing crude mixtures obscures these precise transport and conversion metrics, while substituting directly with the aglycone bypasses the microbiome-dependent metabolic steps entirely, invalidating absorption assays, formulation enhancer screening, and gut-liver axis models.

P-Glycoprotein (P-gp) Efflux and Permeability Modulation

In single-pass intestinal perfusion (SPIP) models, Ilexsaponin A demonstrates excellent baseline transmembrane permeability (Papp > 0.12 × 10^-2 cm/min). However, when co-administered with the P-gp inhibitor verapamil, the apparent permeability of Ilexsaponin A increases approximately 2.3-fold[1].

Evidence DimensionApparent Permeability (Papp) Increase
Target Compound Data~2.3-fold increase in Papp
Comparator Or BaselineBaseline Ilexsaponin A without verapamil
Quantified Difference130% increase in permeability via P-gp inhibition
ConditionsIn situ single-pass intestinal perfusion (SPIP) rat model

Provides formulation scientists with precise quantitative targets for selecting P-gp inhibitors to maximize the bioavailability of triterpenoid saponins.

Endocytosis-Dependent Transport Specificity

The intestinal absorption of Ilexsaponin A is highly dependent on pinocytosis. Co-perfusion with the endocytosis inhibitor amantadine decreases the absorption of Ilexsaponin A by 71%, whereas the absorption of its aglycone, Ilexgenin A, is only reduced by 40%, and the related compound Ilexoside O is completely inhibited (100%) [1].

Evidence DimensionInhibition of Absorption by Amantadine
Target Compound Data71% decrease (Ilexsaponin A)
Comparator Or Baseline40% decrease (Ilexgenin A)
Quantified Difference31% greater reliance on endocytosis for the glycoside vs. the aglycone
ConditionsSPIP model with 2.5 mmol/L amantadine

Demonstrates that the glycoside form requires distinct, endocytosis-compatible formulation strategies compared to its aglycone counterpart.

Microbiota-Dependent Biotransformation

Ilexsaponin A undergoes critical biotransformation into its active aglycone, Ilexgenin A, driven by intestinal flora. In antibiotic-treated models where beta-glucosidase activity is suppressed, the conversion of Ilexsaponin A to Ilexgenin A is significantly inhibited, radically altering its systemic bioavailability [1].

Evidence DimensionAglycone Conversion Rate
Target Compound DataStandard conversion via beta-glucosidase
Comparator Or BaselineAntibiotic-treated (microbiota-suppressed) models
Quantified DifferenceSignificant inhibition of conversion to Ilexgenin A in antibiotic models
ConditionsIn vivo pharmacokinetic analysis in normal vs. antibiotic-treated rats

Establishes Ilexsaponin A as a necessary substrate for assays evaluating microbiome-drug interactions and gut-dependent prodrug activation.

Quantitative Regulation of Hepatic Bile Acids in NAFLD

In high-fat diet (HFD)-induced NAFLD models, administration of Ilexsaponin A (120 mg/kg) significantly decreases total hepatic bile acid levels and serum total cholesterol compared to untreated HFD controls. This is achieved by upregulating alternative bile acid synthesis pathways (CYP27A1/CYP7B1) and enhancing hepatic efflux via FXR/BSEP [1].

Evidence DimensionHepatic Bile Acid and Cholesterol Reduction
Target Compound DataSignificant reduction with upregulated CYP27A1/CYP7B1
Comparator Or BaselineUntreated HFD-induced NAFLD baseline
Quantified DifferenceReversal of HFD-induced hepatic bile acid accumulation
ConditionsIn vivo C57BL/6J mice fed a high-fat diet, treated with 120 mg/kg Ilexsaponin A for 8 weeks

Validates the compound as a highly specific reference material for screening FXR/BSEP-mediated metabolic interventions.

Microbiome-Drug Interaction and Pharmacokinetic Modeling

Because the conversion of Ilexsaponin A to its aglycone is strictly dependent on intestinal beta-glucosidase activity, it is an ideal reference substrate for evaluating how gut microbiome variations (or antibiotic co-administration) impact prodrug activation and systemic bioavailability [1].

Intestinal Permeability and Formulation Enhancer Screening

Given its established ~2.3-fold permeability increase in the presence of P-gp inhibitors and its 71% reliance on pinocytosis for absorption, Ilexsaponin A serves as a precise benchmark compound for testing novel absorption enhancers and lipid-based delivery vehicles designed for triterpenoid saponins [2].

Bile Acid Metabolism and NAFLD Pathway Assays

Ilexsaponin A is highly suitable as a positive control in metabolic assays targeting the FXR/BSEP efflux pathways and CYP27A1/CYP7B1 alternative synthesis routes, providing a quantifiable baseline for reversing diet-induced hepatic bile acid accumulation [3].

Cardioprotective and Anti-Apoptotic Pathway Screening

In myocardial ischemia-reperfusion models, Ilexsaponin A is utilized to reliably trigger the PI3K/Akt signaling pathway, reducing pro-apoptotic Bax and Caspase-3 while increasing Bcl-2, making it a valuable standard for cardiovascular drug discovery [4].

XLogP3

3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

664.38226260 Da

Monoisotopic Mass

664.38226260 Da

Heavy Atom Count

47

Dates

Last modified: 08-15-2023

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